molecular formula C11H12ClN B3433943 1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 67644-29-5

1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane

Cat. No. B3433943
Key on ui cas rn: 67644-29-5
M. Wt: 193.67 g/mol
InChI Key: VLWYROJLUFPLPC-UHFFFAOYSA-N
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Patent
US04231935

Procedure details

To a stirred solution of 30 ml of sodium bis(2-methoxyethoxy)aluminum hydride (70% benzene solution) is added dropwise a solution of 4.5 g of (+)-1-(p-chlorophenyl)-1,2-cyclopropanedicarboxamide in 400 ml of benzene during a 45 minute period with stirring at room temperature under nitrogen. The clear yellow solution is heated at reflux under nitrogen for 90 minutes and stored overnight at room temperature. The excess hydride reagent is decomposed by the cautious addition of 25 ml of 5 N sodium hydroxide. The mixture is diluted with 200 ml of water and the benzene phase is removed. The aqueous phase is extracted with chloroform. The combined benzene and chloroform phases are dried over magnesium sulfate and concentrated under reduced pressure to give (+)-1-(p-chlorophenyl)-3-azabicyclo[3.1.0]hexane as a tacky yellow solid. This solid is dissolved in ethanol and acidified with 20 ml of 2.3 N ethanolic hydrogen chloride. A 200 ml volume of ether is added and crystals form. These are recrystallized from acetonitrile to give the hydrochloride as white crystals, m.p. 190°-192° C.; [α]DCH3OH =+63° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
(+)-1-(p-chlorophenyl)-1,2-cyclopropanedicarboxamide
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].COCCO[Al+]OCCOC.[Na+].[H-].[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]2([C:28]([NH2:30])=O)[CH2:24][CH:23]2[C:25](N)=O)=[CH:18][CH:17]=1.[H-].[OH-].[Na+]>C1C=CC=CC=1.O>[Cl:15][C:16]1[CH:17]=[CH:18][C:19]([C:22]23[CH2:24][CH:23]2[CH2:25][NH:30][CH2:28]3)=[CH:20][CH:21]=1 |f:0.1.2.3,6.7|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
Name
(+)-1-(p-chlorophenyl)-1,2-cyclopropanedicarboxamide
Quantity
4.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(C(C1)C(=O)N)C(=O)N
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The clear yellow solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
the benzene phase is removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined benzene and chloroform phases are dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C12CNCC2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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